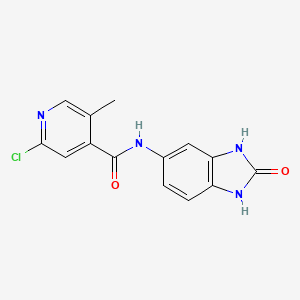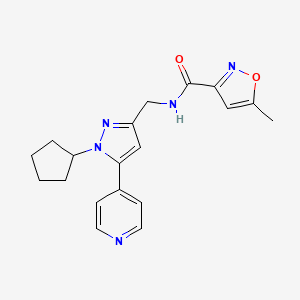![molecular formula C14H17NO B2768972 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 86580-33-8](/img/structure/B2768972.png)
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one
Vue d'ensemble
Description
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound with the CAS Number: 28957-72-4 . It is a colorless to yellow to brown solid or liquid . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular weight of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is 215.3 . The linear formula of this compound is C14H17NO .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one has a boiling point of 342.9°C at 760 mmHg and a melting point of 28-29°C . It has a flash point of 151 .Applications De Recherche Scientifique
Neurokinin Receptor Antagonists
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one derivatives have been identified as neurokinin (NK1) receptor antagonists. Modifications at specific positions on these compounds can lead to high-affinity NK1 antagonists with prolonged in vivo action. This is significant for potential therapeutic applications targeting NK1 receptors involved in various physiological processes (Huscroft et al., 2006).
Structural and Conformational Studies
Research on derivatives of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one includes structural and conformational studies. These studies utilize methods like IR, 1H and 13C NMR spectroscopy, and X-ray diffraction. The findings reveal specific conformational preferences of these compounds, which is crucial for understanding their interactions with biological targets (Diez et al., 1991).
Enantioselective Synthesis
Research also encompasses the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a key structure in the family of tropane alkaloids. These alkaloids are known for their wide array of biological activities. The methodologies developed for this purpose are crucial for the stereoselective synthesis of such compounds, which can have significant pharmaceutical applications (Rodríguez et al., 2021).
Absolute Configuration and Crystal Structures
Further research has been conducted on the absolute configuration and crystal structure of isomeric compounds derived from 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. Understanding these structures is vital for designing compounds with specific stereochemical properties, which is a crucial aspect of drug development (Brzezinski et al., 2013).
Application in Organic Synthesis
The derivatives of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one are also used in organic synthesis. For example, the synthesis of certain compounds involves cyclization and functionalization processes that utilize these derivatives. These processes contribute to the development of new methodologies in organic chemistry (Jung et al., 2006).
Pharmaceutical Significance
Some studies have focused on the pharmacological significance of the tropane class of alkaloids, to which 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one belongs. These studies explore the potential therapeutic applications of these compounds, contributing to the understanding of their role in medicine (Kim et al., 2003).
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound and related structures.
Mécanisme D'action
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Benzyl-8-azabicyclo[32As a derivative of tropane alkaloids, it may share similar interactions with its targets, leading to various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Benzyl-8-azabicyclo[32These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32As a derivative of tropane alkaloids, it may exhibit a range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .
Propriétés
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVYHAOGBUOWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)
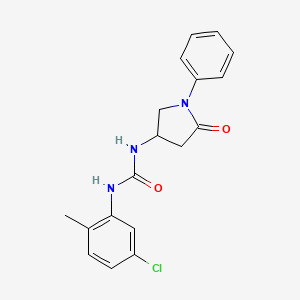
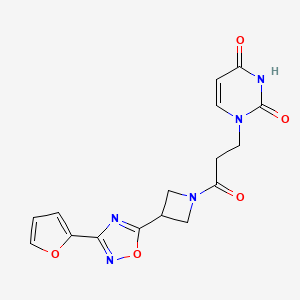
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)
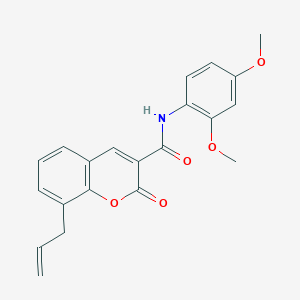
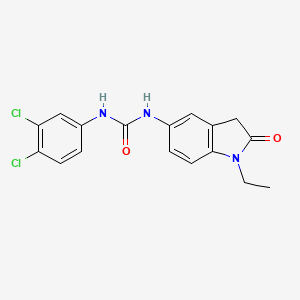
![5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2768897.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2768898.png)
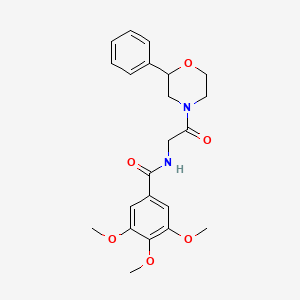
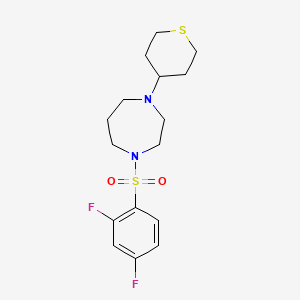
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
